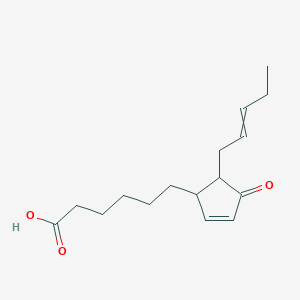
dinor-12-oxo Phytodienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinor-12-oxo Phytodienoic Acid is a plant hormone intermediate involved in the jasmonate biosynthesis pathway. It is derived from hexadecatrienoic acid and plays a crucial role in plant growth, development, and defense mechanisms against herbivory and pathogens . This compound is part of the oxylipin family, which are oxygenated derivatives of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinor-12-oxo Phytodienoic Acid can be synthesized through chemical and enzymatic methods. The chemical synthesis involves the use of hexadecatrienoic acid as a precursor, which undergoes oxygenation and subsequent modifications to form this compound . The reaction conditions typically include the use of specific catalysts and controlled temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to involve large-scale chemical synthesis processes similar to those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dinor-12-oxo Phytodienoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds within the jasmonate pathway .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions include various jasmonates and their derivatives, which are crucial for plant signaling and defense mechanisms .
Scientific Research Applications
Dinor-12-oxo Phytodienoic Acid has several scientific research applications:
Mechanism of Action
Dinor-12-oxo Phytodienoic Acid acts as a precursor to jasmonic acid, which is a key signaling molecule in plants. It triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses and growth processes . The molecular targets include various receptors and transcription factors involved in the jasmonate signaling pathway.
Comparison with Similar Compounds
Jasmonic Acid: A direct derivative of dinor-12-oxo Phytodienoic Acid, involved in similar signaling pathways.
12-oxo-Phytodienoic Acid: Another oxylipin with similar functions in plant defense and development.
Uniqueness: this compound is unique due to its specific role as an intermediate in the jasmonate biosynthesis pathway. Its ability to trigger distinct signaling pathways and its involvement in various physiological processes make it a compound of significant interest in plant biology .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
6-(4-oxo-5-pent-2-enylcyclopent-2-en-1-yl)hexanoic acid |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19) |
InChI Key |
SZVNKXCDJUBPQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















